FT671

描述

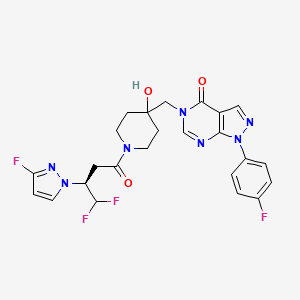

FT671 is a complex organic compound that belongs to the class of pyrazolopyrimidines

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of FT671 typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the fluorinated butanoyl group and the piperidine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance productivity and reduce costs.

化学反应分析

Biochemical Interaction Mechanism

FT671 binds to the catalytic domain of USP7 (residues 208–560) with high specificity, leveraging a pyrazolo[3,4-d]pyrimidin-4-one-piperidine scaffold. Key interactions include:

- Hydrogen bonding between the pyrazolo-pyrimidin-4-one group and Gln297/Val296/Asp295 residues.

- Hydrophobic packing of the 3-fluoropyrazole group against the piperidine ring near the catalytic Cys223.

- A para-fluorophenyl extension that occupies a dynamic pocket near the Thumb-Palm cleft, displacing Phe409 into a solvent-exposed conformation .

Structural and Kinetic Data

This compound’s binding parameters and inhibitory effects are summarized below:

Key Residues Governing Binding

Mutational studies reveal critical residues for this compound’s activity:

- Gln297A : Abolishes hydrogen bonding, reducing inhibitor binding by >90% .

- Tyr465 : Mutation disrupts a hydrogen bond with the compound’s fluoropyrazole group, eliminating inhibition .

- Phe291N : Shifts USP7 to an active conformation, reducing compound affinity by 70% .

Conformational Plasticity of USP7

This compound exploits structural dynamics unique to USP7’s apo state:

- Binds to the auto-inhibited conformation, stabilizing Phe409 in a solvent-exposed orientation .

- Displaces Tyr514 and Tyr465, residues that obstruct ubiquitin binding in other USPs .

- Competes with ubiquitin by occupying a hydrophobic pocket typically reserved for Leu73 of ubiquitin .

Cellular and Therapeutic Effects

This compound’s biochemical interactions translate to functional outcomes:

- p53 Stabilization : Reduces MDM2-mediated p53 degradation, increasing p21 expression and apoptosis .

- Tumor Growth Inhibition : Dose-dependent suppression in xenograft models (e.g., HCT116, MM.1S) without toxicity .

- Neuroblastoma Specificity : Degrades N-Myc in IMR-32 cells, highlighting therapeutic potential in MYCN-amplified cancers .

Comparative Analysis with Covalent Inhibitors

Unlike covalent inhibitors (e.g., FT827), this compound avoids direct Cys223 modification, relying on non-covalent interactions:

| Feature | This compound | FT827 (Covalent) |

|---|---|---|

| Binding mode | Non-covalent | Covalent (Cys223 adduct) |

| K<sub>d</sub> | 65 nM | 7.8 µM |

| Selectivity | USP7-specific | USP7-specific |

| Catalytic interference | Blocks ubiquitin binding | Inactivates catalytic cysteine |

科学研究应用

Cancer Therapy

FT671's primary application lies in oncology, where it is being investigated as a therapeutic agent for various cancers characterized by aberrant MDM2 activity or p53 mutations.

- Mechanism : By inhibiting USP7, this compound increases p53 levels, which can lead to the induction of downstream target genes such as p21 and BBC3 (PUMA) that are crucial for cell cycle regulation and apoptosis .

- Case Studies : In vivo studies have shown that this compound significantly inhibits tumor growth in mouse models. For instance, administering this compound at doses of 100 mg/kg and 200 mg/kg via oral gavage resulted in a dose-dependent reduction in tumor size in mice implanted with multiple myeloma cells (MM.1S) .

Mechanistic Studies

This compound is also utilized as a tool compound to study the biological pathways regulated by USP7.

- Biological Pathways : Researchers have employed this compound to elucidate the role of USP7 in various cellular processes, including its impact on protein stability and degradation mechanisms.

- Experimental Findings : Studies have reported that treatment with this compound leads to significant upregulation of p53 and downregulation of MDM2 mRNA levels in cancer cell lines such as HCT116 .

Data Tables

| Dosage (mg/kg) | Tumor Size Reduction (%) | Administration Route |

|---|---|---|

| 100 | Significant | Oral gavage daily |

| 200 | Dose-dependent | Oral gavage daily |

作用机制

The mechanism of action of FT671 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Similar Compounds

Pyrazolopyrimidines: Compounds with a similar core structure but different substituents.

Fluorinated Compounds: Other compounds with multiple fluorine substitutions.

Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.

Uniqueness

FT671 is unique due to its combination of a pyrazolopyrimidine core, multiple fluorine atoms, and a piperidine ring

生物活性

FT671 is a selective inhibitor of the deubiquitinating enzyme USP7, which has garnered attention for its potential therapeutic applications in cancer treatment. The biological activity of this compound is primarily characterized by its ability to stabilize the tumor suppressor protein p53, leading to significant effects on cell proliferation and apoptosis in various cancer cell lines.

This compound exerts its biological effects through the inhibition of USP7, which is known to deubiquitinate and stabilize several key proteins involved in tumorigenesis, including p53 and MDM2. By inhibiting USP7, this compound promotes the degradation of MDM2, leading to increased levels of p53. This stabilization of p53 results in the induction of various downstream target genes that contribute to cell cycle arrest and apoptosis.

- IC50 Values : this compound has demonstrated potent inhibitory activity against USP7 with half-maximal inhibitory concentrations (IC50) reported at approximately 52 nM for the catalytic domain and 69 nM for the C-terminal region of USP7 .

Effects on Cancer Cell Lines

This compound has been studied across multiple cancer cell lines, including colorectal carcinoma (HCT116) and osteosarcoma (U2OS). Key findings from these studies include:

- Increased p53 Levels : Treatment with this compound significantly elevates p53 protein levels in HCT116 and U2OS cells, leading to enhanced expression of p53 target genes such as BBC3 (PUMA), CDKN1A (p21), and RPS27L .

- Induction of Apoptosis : The increase in p53 levels correlates with growth arrest and apoptosis in treated cells. For instance, this compound treatment resulted in the degradation of N-Myc in neuroblastoma cell lines like IMR-32, further supporting its role as an effective anti-cancer agent .

In Vivo Studies

In vivo studies using mouse models have shown that this compound can inhibit tumor growth effectively. In a xenograft model using MM.1S multiple myeloma cells, administration of this compound led to significant stabilization of p53 within tumor tissues shortly after treatment . The pharmacodynamics studies indicated that p53 levels returned to baseline after 24 hours post-treatment, suggesting a transient but potent effect .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

- Neuroblastoma : Research indicates that USP7 inhibition via this compound decreases cell viability in TP53 wild-type neuroblastoma cells, promoting apoptosis and destabilizing oncogenic proteins like N-Myc and EZH2 .

- Combination Therapies : this compound has shown promise when used in combination with other therapies. For example, combining USP7 inhibition with MDM2 inhibitors significantly enhances anti-tumor efficacy in neuroblastoma models .

- Immunotherapy Synergy : this compound may also enhance the effectiveness of immunotherapeutic agents by modulating the tumor microenvironment. Studies suggest that USP7 inhibitors can reduce immunosuppressive functions of regulatory T cells (Tregs), potentially improving responses to tumor vaccines .

Summary Table of Biological Activity

| Activity | Effect | Cell Line/Model |

|---|---|---|

| Stabilization of p53 | Increased p53 levels | HCT116, U2OS |

| Induction of apoptosis | Growth arrest and cell death | IMR-32 neuroblastoma |

| Tumor growth inhibition | Reduced tumor size | MM.1S xenograft model |

| Combination therapy efficacy | Enhanced response when paired with MDM2i | Neuroblastoma |

| Modulation of immune response | Reduced Treg immunosuppression | Mouse models |

属性

IUPAC Name |

5-[[1-[(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSNYSFLZAWBIV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)C[C@@H](C(F)F)N5C=CC(=N5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F4N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。